2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide
Description
The compound 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide features a unique 1,3,8-triazaspiro[4.5]decane core, substituted with methyl and dioxo groups at positions 3 and 2/4, respectively. The acetamide moiety is linked to a 4-methylthiazol-2-yl group, a structural motif commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-9-8-23-12(15-9)16-10(20)7-19-5-3-14(4-6-19)11(21)18(2)13(22)17-14/h8H,3-7H2,1-2H3,(H,17,22)(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSWUMKVKYBKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antimicrobial effects, along with relevant case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 923114-24-3 |
| Molecular Formula | C₁₄H₁₉N₅O₃S |
| Molecular Weight | 337.40 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example, compounds that inhibit thymidylate synthase have shown promising results in cancer therapy by inducing apoptosis and causing cell cycle arrest.
- Mechanism of Action : The compound is believed to exert its anticancer effects through inhibition of key enzymes involved in DNA synthesis. Thymidylate synthase inhibitors have demonstrated IC50 values in the low micromolar range (1.95–4.24 µM), indicating potent activity compared to standard chemotherapeutic agents like Pemetrexed (IC50 = 7.26 µM) .
- Case Study : In a comparative study involving various synthesized derivatives, one compound exhibited IC50 values of 1.1 µM against MCF-7 cells and 1.4 µM against HepG2 cells, outperforming traditional drugs such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively.
- Inhibition Studies : Certain derivatives have shown significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications in the thiazole moiety can enhance antimicrobial efficacy .
- Research Findings : A study reported that specific analogs demonstrated good inhibition rates against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant inhibition of thymidylate synthase; IC50 values in low µM range. |
| Antimicrobial Activity | Effective against E. coli and S. aureus; structure modifications enhance efficacy. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Spirocyclic Systems
The 1,3,8-triazaspiro[4.5]decane core distinguishes the target compound from related spiro systems:
- 1,3-Diazaspiro[4.5]decan-2,4-dione (e.g., N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, ):
- Contains two nitrogen atoms in the spiro ring vs. three in the target compound.
- The reduced nitrogen count may decrease hydrogen-bonding capacity and alter solubility.
- 7-Oxa-9-aza-spiro[4.5]decane ():
- Incorporates an oxygen atom, enhancing polarity compared to the all-nitrogen triazaspiro system.
- Substituted with benzothiazole and aryl groups, emphasizing divergent pharmacophoric features.
Acetamide Substituents
The N-(4-methylthiazol-2-yl) group is critical for comparison:
- N-(1,3-Thiazol-2-yl)acetamide derivatives ():
- N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-quinazolin-3-yl)acetamide (): Features a quinazolinone ring instead of a spiro system, likely targeting different biological pathways (e.g., anticonvulsant activity).
Comparative Data Table
Implications for Bioactivity
- Thiazole vs. Benzothiazole Substituents ( vs. Target):
- The 4-methylthiazole group may enhance metabolic stability compared to bulkier benzothiazole derivatives.
- Spiro vs. Non-Spiro Systems ( vs.
- Dioxo Groups (Target vs. ):
- Increased polarity could improve solubility but reduce blood-brain barrier penetration, limiting CNS applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
